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molecular formula COCl2<br>CCl2O B1210022 Phosgene CAS No. 75-44-5

Phosgene

Cat. No. B1210022
M. Wt: 98.91 g/mol
InChI Key: YGYAWVDWMABLBF-UHFFFAOYSA-N
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Patent
US08106192B2

Procedure details

In the fifth step of the process according to the invention, N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino}propyl]-5-chlorothiophene-2-carboxamide (X) is reacted with phosgene or a phosgene equivalent to give 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene-carboxamide (I).

Identifiers

REACTION_CXSMILES
[OH:1][C@H:2]([CH2:13][NH:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH2:26][CH2:25][O:24][CH2:23][C:22]2=[O:27])=[CH:17][CH:16]=1)[CH2:3][NH:4][C:5]([C:7]1[S:8][C:9]([Cl:12])=[CH:10][CH:11]=1)=[O:6].[C:28]([Cl:31])([Cl:30])=[O:29]>>[C:28]([Cl:31])([Cl:30])=[O:29].[Cl:12][C:9]1[S:8][C:7]([C:5]([NH:4][CH2:3][C@@H:2]2[O:1][C:28](=[O:29])[N:14]([C:15]3[CH:16]=[CH:17][C:18]([N:21]4[CH2:26][CH2:25][O:24][CH2:23][C:22]4=[O:27])=[CH:19][CH:20]=3)[CH2:13]2)=[O:6])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CNC(=O)C=1SC(=CC1)Cl)CNC1=CC=C(C=C1)N1C(COCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(Cl)Cl
Name
Type
product
Smiles
ClC1=CC=C(S1)C(=O)NC[C@H]1CN(C(O1)=O)C1=CC=C(C=C1)N1C(COCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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